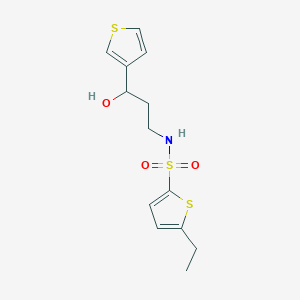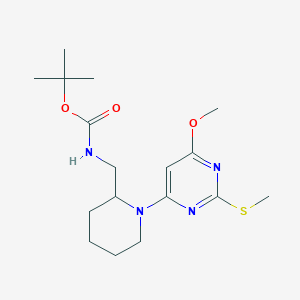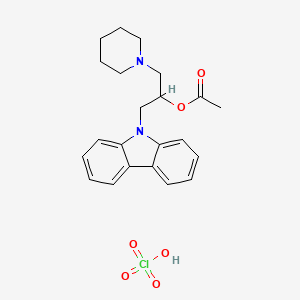![molecular formula C16H12INO3 B2385751 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443289-44-9](/img/structure/B2385751.png)
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile, also known as FIMB, is a chemical compound that has been studied for its potential use in scientific research. FIMB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves the inhibition of several key enzymes and proteins involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the PI3K/Akt signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and antioxidant effects. This compound has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile in lab experiments is that it is a relatively simple compound to synthesize. Another advantage is that it has been found to have a wide range of biochemical and physiological effects, making it useful for studying a variety of different biological processes. One limitation of using this compound in lab experiments is that it has not yet been extensively studied in vivo, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile. One area of research is to further investigate its mechanism of action, particularly in vivo. Another area of research is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, further research is needed to determine the safety and efficacy of this compound in humans, and to explore its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves several steps. The first step is the reaction of 4-iodo-2-methoxyphenol with paraformaldehyde to form 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetaldehyde. This intermediate is then reacted with benzonitrile in the presence of a catalyst to form this compound. The yield of this reaction is typically around 45%.
Wissenschaftliche Forschungsanwendungen
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. This compound has been found to be a potent inhibitor of several cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJCLIVKJIYFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2385688.png)
![6-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2385689.png)
